2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro
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Overview
Description
2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro is an organic compound with a complex structure that includes a pyrrole ring substituted with hexyl and methyl groups, and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, which can be synthesized through the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Next, the hexyl and methyl groups are introduced through alkylation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The hexyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hexyl-2,5-dioxopyrrol-1-yl)pentanedioic acid: Similar structure but lacks the methyl group.
3-(2,5-Dioxopyrrol-1-yl)propanoic acid: Shorter carbon chain and different functional groups.
Uniqueness
2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro is unique due to the presence of both hexyl and methyl groups on the pyrrole ring, which can influence its chemical reactivity and biological activity. The pentanedioic acid moiety also adds to its versatility in various applications.
Properties
IUPAC Name |
2-(3-hexyl-4-methyl-2,5-dioxopyrrol-1-yl)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-3-4-5-6-7-11-10(2)14(20)17(15(11)21)12(16(22)23)8-9-13(18)19/h12H,3-9H2,1-2H3,(H,18,19)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNIVCUXIEJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C(=O)N(C1=O)C(CCC(=O)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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